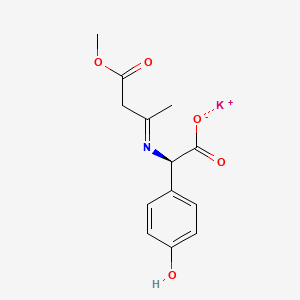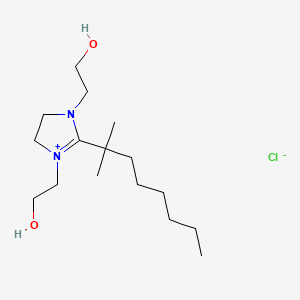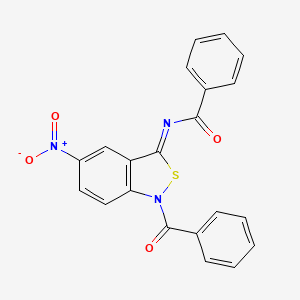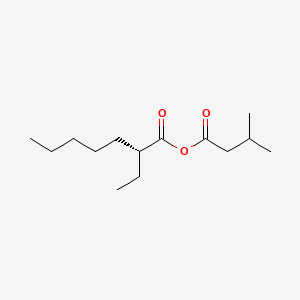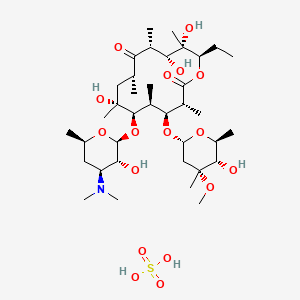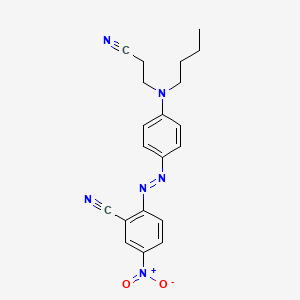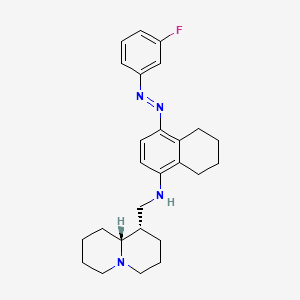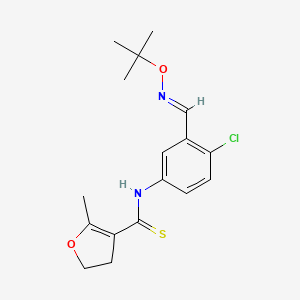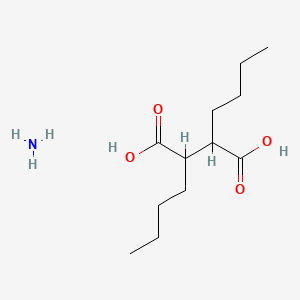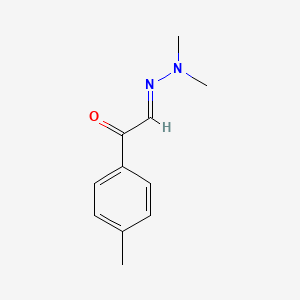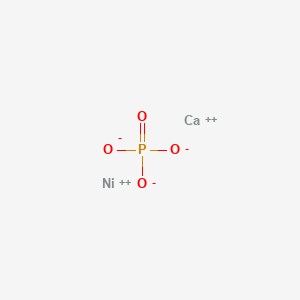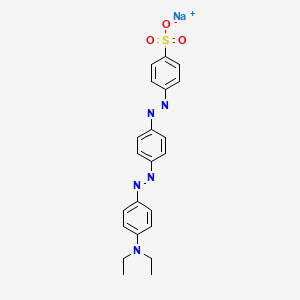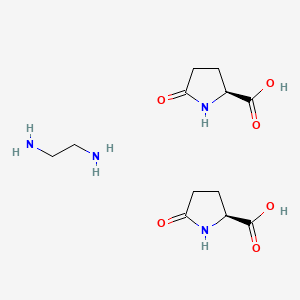
2-benzylphenolate;triphenyl(propyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzylphenolate;triphenyl(propyl)phosphanium is a compound that combines the properties of both 2-benzylphenolate and triphenyl(propyl)phosphanium.
Preparation Methods
The synthesis of 2-benzylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of triphenyl(propyl)phosphanium with 2-benzylphenol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
2-benzylphenolate;triphenyl(propyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-benzylphenolate;triphenyl(propyl)phosphanium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-benzylphenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
2-benzylphenolate;triphenyl(propyl)phosphanium can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction.
Benzylphenol: A compound with similar structural features but different reactivity and applications.
Triphenylphosphonium salts: These compounds share the triphenylphosphonium moiety but differ in their anionic counterparts and overall properties.
The uniqueness of this compound lies in its combined properties, which make it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
93839-45-3 |
|---|---|
Molecular Formula |
C34H33OP |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-benzylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C13H12O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h3-17H,2,18H2,1H3;1-9,14H,10H2/q+1;/p-1 |
InChI Key |
BTNWLLSSKYFBFJ-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=CC=CC=C2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


